Cas no 97748-56-6 (5-Thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, 3-methyl-8-oxo-7-[(phenoxyacetyl)amino]-, [2R-(2α,3α,6α,7β)]-)

5-Thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, 3-methyl-8-oxo-7-[(phenoxyacetyl)amino]-, [2R-(2α,3α,6α,7β)]- structure
97748-56-6 structure
Product Name:5-Thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, 3-methyl-8-oxo-7-[(phenoxyacetyl)amino]-, [2R-(2α,3α,6α,7β)]-
Numero CAS:97748-56-6
MF:C16H18N2O5S
MW:350.389523029327
CID:6627763
Update Time:2024-01-15

5-Thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, 3-methyl-8-oxo-7-[(phenoxyacetyl)amino]-, [2R-(2α,3α,6α,7β)]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, 3-methyl-8-oxo-7-[(phenoxyacetyl)amino]-, [2R-(2α,3α,6α,7β)]-
    • Inchi: 1S/C16H18N2O5S/c1-9-8-24-15-12(14(20)18(15)13(9)16(21)22)17-11(19)7-23-10-5-3-2-4-6-10/h2-6,9,12-13,15H,7-8H2,1H3,(H,17,19)(H,21,22)/t9-,12+,13+,15+/m0/s1
    • Chiave InChI: LJBDCAZWMWPFQA-XRFFLINXSA-N
    • Sorrisi: N12[C@@]([H])([C@H](NC(COC3=CC=CC=C3)=O)C1=O)SC[C@H](C)[C@@H]2C(O)=O

Proprietà sperimentali

  • Densità: 1.45±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Punto di ebollizione: 700.5±60.0 °C(Predicted)
  • pka: 3.14±0.60(Predicted)

5-Thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, 3-methyl-8-oxo-7-[(phenoxyacetyl)amino]-, [2R-(2α,3α,6α,7β)]- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Iodine
2.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
3.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Riferimento
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Riferimento
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
2.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Riferimento
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

5-Thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, 3-methyl-8-oxo-7-[(phenoxyacetyl)amino]-, [2R-(2α,3α,6α,7β)]- Preparation Products

5-Thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, 3-methyl-8-oxo-7-[(phenoxyacetyl)amino]-, [2R-(2α,3α,6α,7β)]- Letteratura correlata

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti